molecular formula C9H17NO2 B13537451 3-(Oxan-2-yl)morpholine

3-(Oxan-2-yl)morpholine

Cat. No.: B13537451
M. Wt: 171.24 g/mol
InChI Key: KPDVRDBUFVOJQJ-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)morpholine is an organic compound that features a morpholine ring substituted with an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and their derivatives as starting materials. The process involves a sequence of coupling, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis techniques are often employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl morpholine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

3-(Oxan-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-(Oxan-2-yl)morpholine is unique due to the presence of both the morpholine and oxan-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(oxan-2-yl)morpholine

InChI

InChI=1S/C9H17NO2/c1-2-5-12-9(3-1)8-7-11-6-4-10-8/h8-10H,1-7H2

InChI Key

KPDVRDBUFVOJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2COCCN2

Origin of Product

United States

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